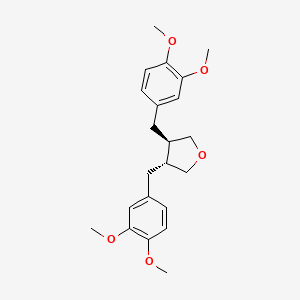
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Inhibition of Platelet Activating Factor Receptor Binding
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran and its analogues have been studied for their potential as specific platelet activating factor (PAF) antagonists. These compounds exhibit stereodependent inhibition of PAF receptor binding to rabbit platelet plasma membranes. The inhibition varies with the shape of the molecules, with trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran showing significant potency as a PAF antagonist (Biftu et al., 1986).
2. Synthesis of Tetrahydrofuran Derivatives
The synthesis of tetrahydrofuran derivatives, including trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran, has been explored for its applications in creating various compounds. For instance, Lewis acid-catalyzed rearrangements of dihydro-1,3-dioxepines resulted in the stereoselective formation of cis- and trans-disubstituted tetrahydrofuran derivatives. These compounds have implications in pharmaceutical synthesis, such as the creation of darunavir, an HIV/AIDS treatment drug (Ghosh & Belcher, 2020).
3. Molecular and Physical Properties
Research into the properties and reactions of molecules like 3,4-dimethoxyfuran, which is structurally related to trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran, has provided valuable insights. Studies have shown that these compounds are more reactive than furan itself and can undergo various substitution reactions. Such studies contribute to understanding the reactivity and potential applications of these compounds in different fields (Iten, Hofmann, & Eugster, 1978).
4. Natural Occurrence and Synthesis
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran has also been identified as a natural product isolated from the bark of Aglaia elaeagnoidea, along with other compounds. Its natural occurrence and synthesis are areas of interest in phytochemistry and natural product research (Fuzzati et al., 1996).
5. Applications in Organic Synthesis
The compound and its analogues have been utilized in organic synthesis, demonstrating their versatility. For example, trans-3,4-dibenzyl-2-oxo-tetrahydrofuran, a related compound, was synthesized via the Stobbe condensation, showcasing the compound's utility in synthetic organic chemistry (Jack & Orubite, 2012).
properties
IUPAC Name |
(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-23-19-7-5-15(11-21(19)25-3)9-17-13-27-14-18(17)10-16-6-8-20(24-2)22(12-16)26-4/h5-8,11-12,17-18H,9-10,13-14H2,1-4H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLIQAXFOCGBP-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COCC2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)

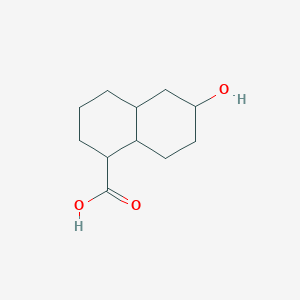
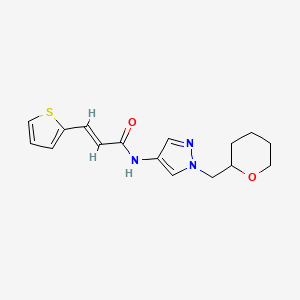
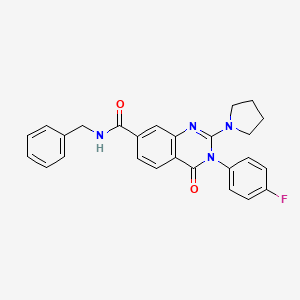

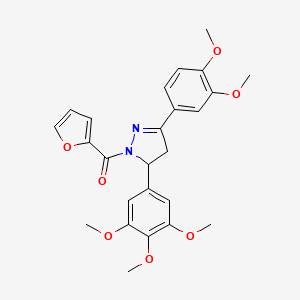
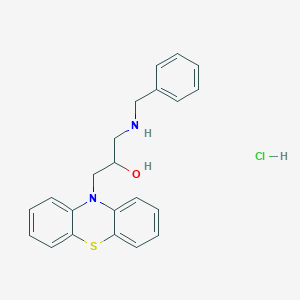


![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
